molecular formula C13H18O2S B11963203 3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid

3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid

Cat. No.: B11963203
M. Wt: 238.35 g/mol
InChI Key: UXBDUSBSAUFXCG-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol . It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety through a sulfanyl linkage. This compound is typically a white crystalline solid and is used in various chemical synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenylthiol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid is unique due to its specific structural features, such as the combination of a tert-butyl group and a sulfanyl linkage to a propanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H18O2S/c1-13(2,3)10-4-6-11(7-5-10)16-9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)

InChI Key

UXBDUSBSAUFXCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCC(=O)O

Origin of Product

United States

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